4-iso-Butoxy-3-fluorothiophenol
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Overview
Description
4-iso-Butoxy-3-fluorothiophenol is an aromatic thiol compound with the molecular formula C10H13FOS. It is characterized by the presence of a fluorine atom and an isobutoxy group attached to a benzene ring, along with a thiol group (-SH). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-nitrophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-isobutoxyphenol. This intermediate is then subjected to reduction using a suitable reducing agent like tin(II) chloride in hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-iso-Butoxy-3-fluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and protein function. The fluorine atom and isobutoxy group contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-iso-Butoxy-3-chlorothiophenol
- 4-iso-Butoxy-3-bromothiophenol
- 4-iso-Butoxy-3-iodothiophenol
Uniqueness
4-iso-Butoxy-3-fluorothiophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs.
Properties
Molecular Formula |
C10H13FOS |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13FOS/c1-7(2)6-12-10-4-3-8(13)5-9(10)11/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
VTGJDVYBSQESNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)S)F |
Origin of Product |
United States |
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